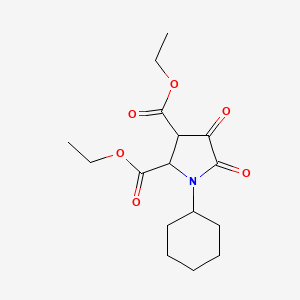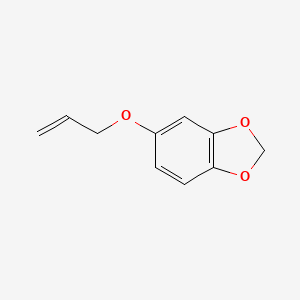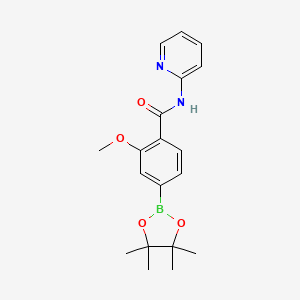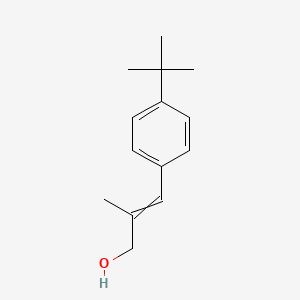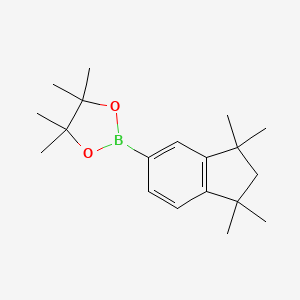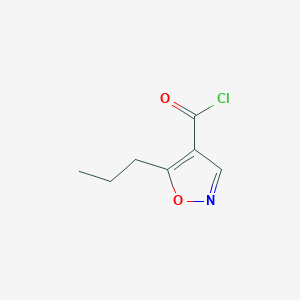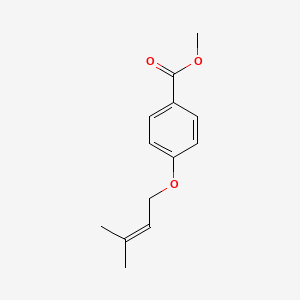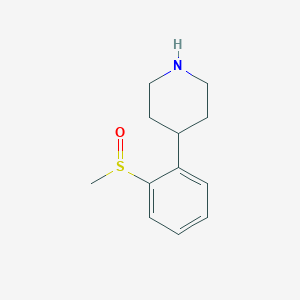
4-(2-(Methylsulfinyl)phenyl)piperidine
Übersicht
Beschreibung
4-(2-(Methylsulfinyl)phenyl)piperidine is a heterocyclic compound that belongs to the piperidine class. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylsulfinylphenyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfinyl)phenyl)piperidine typically involves the reaction of 2-methylsulfinylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction time. These methods provide efficient and scalable routes for the synthesis of various piperidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-(Methylsulfinyl)phenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 4-(2-Methylsulfonylphenyl)piperidine.
Reduction: 4-(2-Methylthiophenyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(Methylsulfinyl)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, and antimicrobial activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 4-(2-(Methylsulfinyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring with one nitrogen atom.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
N-(Piperidine-4-yl)benzamide: Investigated for their effects against cancer cells
Uniqueness: 4-(2-(Methylsulfinyl)phenyl)piperidine is unique due to the presence of the 2-methylsulfinylphenyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in synthetic applications .
Eigenschaften
Molekularformel |
C12H17NOS |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
4-(2-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI-Schlüssel |
GETHXZBPJVUSBH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=CC=C1C2CCNCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
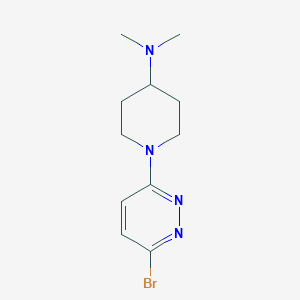
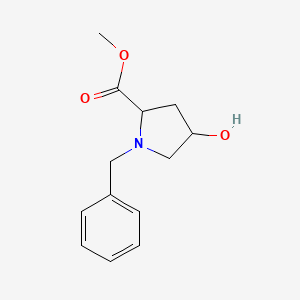

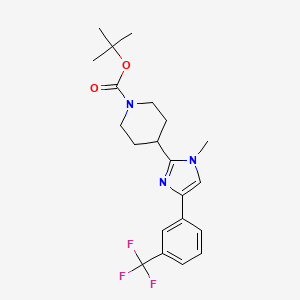
![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)
